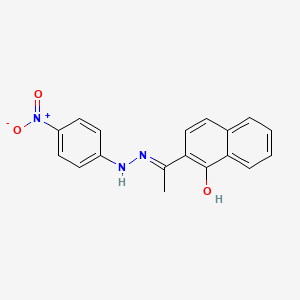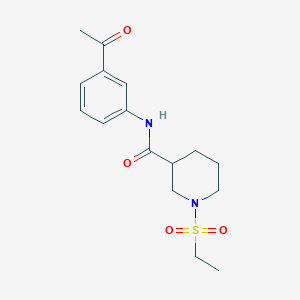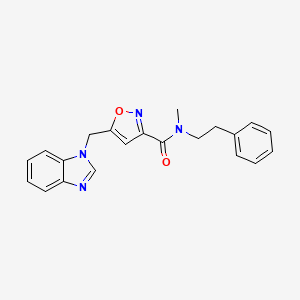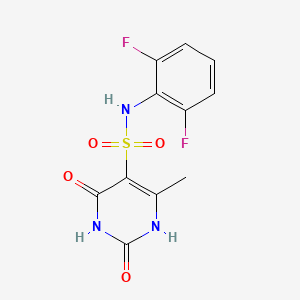
1-(1-hydroxy-2-naphthyl)ethanone (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HNE-NO2-PH is a yellow crystalline compound with a molecular formula of C18H13N3O3. It is a derivative of 1-(1-hydroxy-2-naphthyl)ethanone hydrazone and is synthesized by reacting 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone. HNE-NO2-PH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of HNE-NO2-PH is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of reactive oxygen species (ROS) production. HNE-NO2-PH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
HNE-NO2-PH has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to protect against oxidative stress-induced damage and to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HNE-NO2-PH is its high selectivity towards metal ions, which makes it a useful tool for the detection of metal ions in biological systems. It also exhibits good photostability and low cytotoxicity, making it suitable for use in live-cell imaging experiments. However, HNE-NO2-PH has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on HNE-NO2-PH. One potential area of research is the development of new derivatives of HNE-NO2-PH with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of HNE-NO2-PH in the field of material science, such as the development of fluorescent sensors and molecular switches. Additionally, the mechanism of action of HNE-NO2-PH needs to be further elucidated to fully understand its biological effects and potential therapeutic applications.
In conclusion, HNE-NO2-PH is a promising compound with diverse potential applications in various fields of scientific research. Its unique properties, including its high selectivity towards metal ions and low cytotoxicity, make it an attractive tool for use in various experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in material science and other fields.
Méthodes De Synthèse
The synthesis of HNE-NO2-PH involves the reaction of 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted into the final product by the elimination of water. The yield of HNE-NO2-PH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Applications De Recherche Scientifique
HNE-NO2-PH has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. HNE-NO2-PH has also been used as a fluorescent probe for the detection of metal ions and as a molecular rotor for the measurement of viscosity in biological systems.
Propriétés
IUPAC Name |
2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFHKZOIBYFHR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}naphthalen-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)

![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)



![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)